molecular formula C11H14Cl2N2S B3218217 C-(2-Benzyl-thiazol-4-yl)-methylamine dihydrochloride CAS No. 1187932-76-8

C-(2-Benzyl-thiazol-4-yl)-methylamine dihydrochloride

Cat. No. B3218217
CAS RN: 1187932-76-8
M. Wt: 277.2
InChI Key: PLWCRYKXGKCNKF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “2-(2-Benzyl-1,3-thiazol-4-yl)ethanamine”, has a molecular formula of C12H14N2S, an average mass of 218.318 Da, and a monoisotopic mass of 218.087769 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(2-Benzyl-thiazol-4-yl)-acetic acid”, include a melting point of 82-85°C, a predicted boiling point of 423.0±37.0 °C, and a predicted density of 1.329±0.06 g/cm3 .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Activities

Benzothiazole derivatives, including structures similar to C-(2-Benzyl-thiazol-4-yl)-methylamine dihydrochloride, exhibit a broad spectrum of biological activities due to their unique molecular scaffold. This scaffold is integral to many natural and synthetic bioactive molecules, leading to varied pharmacological activities:

  • Antimicrobial and Anticancer Properties : Benzothiazole and its derivatives are recognized for their antimicrobial and anticancer activities. The substitution at the C-2 carbon atom significantly influences these biological activities, suggesting a vast potential in drug development for treating infections and cancer (Bhat & Belagali, 2020; Kamal et al., 2015).

  • Antioxidant and Anti-inflammatory Agents : Novel benzofused thiazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. This research indicates the potential of benzothiazole-based compounds as alternative therapeutic agents for conditions requiring antioxidant and anti-inflammatory interventions (Raut et al., 2020).

Safety and Hazards

The safety information for a similar compound, “(2-Benzyl-thiazol-4-yl)-acetic acid”, includes hazard statements H302, H315, H320, H335, and precautionary statements P261, P302+P352, P280, P305 +P351+P338 .

properties

IUPAC Name

(2-benzyl-1,3-thiazol-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.2ClH/c12-7-10-8-14-11(13-10)6-9-4-2-1-3-5-9;;/h1-5,8H,6-7,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWCRYKXGKCNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CS2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C-(2-Benzyl-thiazol-4-yl)-methylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C-(2-Benzyl-thiazol-4-yl)-methylamine dihydrochloride
Reactant of Route 2
C-(2-Benzyl-thiazol-4-yl)-methylamine dihydrochloride
Reactant of Route 3
C-(2-Benzyl-thiazol-4-yl)-methylamine dihydrochloride
Reactant of Route 4
C-(2-Benzyl-thiazol-4-yl)-methylamine dihydrochloride
Reactant of Route 5
C-(2-Benzyl-thiazol-4-yl)-methylamine dihydrochloride
Reactant of Route 6
C-(2-Benzyl-thiazol-4-yl)-methylamine dihydrochloride

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